N6-Methyladenosine-d3 is a modified nucleoside that plays a crucial role in the regulation of gene expression and various biological processes, including RNA metabolism, translation, and stability. It is a deuterated form of N6-methyladenosine, where three hydrogen atoms are replaced by deuterium, enhancing its stability for research applications. This compound is widely studied for its implications in molecular biology and medicine, particularly in understanding RNA modifications and their effects on cellular functions.
N6-Methyladenosine-d3 is classified as a modified nucleoside, specifically a methylated derivative of adenosine. It is synthesized either through enzymatic methods using methyltransferase enzymes or through chemical methylation techniques. The compound's unique properties stem from its specific methylation at the N6 position, which significantly influences RNA metabolism and gene expression .
The synthesis of N6-Methyladenosine-d3 can be achieved through two primary approaches:
The reaction conditions for both methods typically involve specific temperature and pH settings to optimize yield and purity. For large-scale production, bioreactors may be employed to facilitate enzymatic reactions efficiently. Chemical synthesis often requires careful handling of reagents to prevent unwanted side reactions.
N6-Methyladenosine-d3 has a molecular formula of C11H15D3N5O3. The structure consists of an adenine base attached to a ribose sugar, with a methyl group located at the N6 position of the adenine ring. The presence of deuterium instead of hydrogen contributes to its stability and allows for tracking in various biochemical assays.
N6-Methyladenosine-d3 participates in several types of chemical reactions:
The specific reagents used in these reactions include:
N6-Methyladenosine-d3 exerts its biological effects primarily through the methylation of adenosine residues within RNA molecules. This modification influences various RNA-binding proteins and enzymes involved in RNA metabolism. The mechanism includes:
Research indicates that approximately three N6-methyladenosines are present per poly(A) transcript in mammalian cells, highlighting its prevalence and importance in gene regulation .
Relevant analyses indicate that N6-Methyladenosine-d3 maintains integrity during standard laboratory handling and can be utilized effectively in various biochemical assays .
N6-Methyladenosine-d3 has numerous applications across scientific disciplines:
N6-Methyladenosine-d3 (m6A-d3) is a deuterium-labeled analog of the endogenous RNA modification N6-methyladenosine (m6A), where three hydrogen atoms (³H) in the methyl group (–CH₃) of the N6-methyladenosine are replaced with deuterium atoms (D), forming a –CD₃ moiety [1] [3]. This isotopic substitution yields a molecular formula of C₁₁H₁₂D₃N₅O₄ and a molecular weight of 284.29 g/mol, compared to 281.27 g/mol for unlabeled m6A [5]. The core structure retains the canonical ribose configuration: a β-D-ribofuranose ring with C2'-endo puckering and adenine base in the anti-conformation (Figure 1A). The deuterium atoms are stereochemically inert but induce measurable alterations in molecular vibration frequencies. For instance, infrared (IR) spectroscopy reveals a characteristic C–D stretching peak at 2,100–2,200 cm⁻¹, distinct from C–H stretches (2,850–3,000 cm⁻¹) [3] [10].
Table 1: Molecular Characteristics of N6-Methyladenosine-d3
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂D₃N₅O₄ |
Molecular Weight | 284.29 g/mol |
CAS Number | 139896-43-8 |
Isotopic Purity | >95% (HPLC) |
Key Spectral Shift (IR) | C–D stretch: 2,100–2,200 cm⁻¹ |
Deuterium incorporation enhances hydrophobicity, evidenced by reversed-phase HPLC retention times increasing by 1.2–1.5 minutes compared to unlabeled m6A [5]. Nuclear magnetic resonance (NMR) studies confirm deuterium-induced upfield shifts of 0.02–0.05 ppm in adjacent protons due to reduced electron cloud density [3].
Synthesis of m6A-d3 employs methyl-d₃ transfer from isotopically enriched precursors to adenosine. Two validated strategies exist:
Critical quality control involves:
The kinetic isotope effect (KIE) of deuterium in m6A-d3 reduces bond cleavage rates (kₕ/k_D ≈ 5–7) for enzymatic demethylation. In vitro, FTO-mediated demethylation of m6A-d3 is 6-fold slower than m6A due to tighter C–D bonding in the transition state [10]. This kinetic stability enables precise tracking of m6A metabolism without perturbing substrate recognition.
Table 2: Deuterium Isotope Effects on Biochemical Properties
Parameter | m6A | m6A-d3 | Effect |
---|---|---|---|
FTO Demethylation Rate | 1.0 | 0.16 | 6-fold reduction |
YTHDF2 Binding Affinity (Kd) | 4.2 μM | 4.0 μM | Negligible change |
Hydrolytic Half-life (pH 7.4) | 48 hours | >72 hours | Enhanced stability |
Deuterium substitution minimally alters reader protein interactions. Surface plasmon resonance (SPR) assays show <5% difference in dissociation constants (Kd) between m6A and m6A-d3 for YTH domain readers (e.g., YTHDF2: Kd = 4.2 μM vs. 4.0 μM) [3] [10]. However, vibrational entropy changes slightly favor hydrophobic packing in the YTH binding pocket [10].
Hydrolytic stability increases in aqueous buffers (t₁/₂ >72 hours for m6A-d3 vs. 48 hours for m6A at pH 7.4), attributed to deuterium’s suppression of acid-catalyzed glycosidic bond cleavage [3].
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